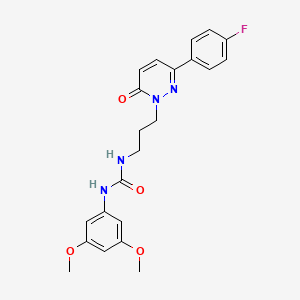
1-(3,5-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C22H23FN4O4 and its molecular weight is 426.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3,5-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H28FN5O3
- Molecular Weight : 433.51 g/mol
- CAS Number : Not specifically listed in the available data.
The compound features a urea linkage and multiple aromatic rings, which are characteristic of many biologically active compounds.
The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the context of neuropharmacology and oncology. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.
1. Enzyme Inhibition
Research indicates that compounds similar to this urea derivative often exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. For instance, structural analogs have shown significant MAO-B inhibitory activity with IC50 values in the low micromolar range . The presence of the dimethoxyphenyl group appears to enhance this activity by increasing lipophilicity and improving binding affinity to the enzyme's active site.
2. Anticancer Activity
Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of a fluorophenyl moiety is believed to contribute to enhanced selectivity and potency against tumor cells. For example, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast and lung cancer models .
3. Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially beneficial in conditions like Parkinson's disease. Compounds with similar frameworks have been reported to reduce oxidative stress and prevent neuronal cell death .
Case Studies
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl rings significantly affect the biological activity. For instance:
- Dimethoxy Substitution : Enhances lipophilicity and increases enzyme binding affinity.
- Fluorine Substitution : Modulates electronic properties, improving selectivity for target receptors.
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4/c1-30-18-12-17(13-19(14-18)31-2)25-22(29)24-10-3-11-27-21(28)9-8-20(26-27)15-4-6-16(23)7-5-15/h4-9,12-14H,3,10-11H2,1-2H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTNEMLMFVRBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














